molecular formula C8H7F3N2O2 B8744636 4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbaldehyde

4-Ethoxy-6-(trifluoromethyl)pyrimidine-5-carbaldehyde

Cat. No. B8744636
M. Wt: 220.15 g/mol
InChI Key: DXMBMVBXPYJHOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875606B2

Procedure details

A solution of 5.76 g (21.3 mmoles) of 5-bromo-4-ethoxy-6-trifluoromethylpyrimidine dissolved in 250 ml of tetrahydrofuran was cooled to −78° C. Thereinto was dropwise added 22.6 ml of a 1.6 M hexane solution containing 36.1 mM of n-butyl lithium. The mixture was stirred for 40 minutes. Thereto was added 2.7 g (45.1 mmoles) of methyl formate. The mixture was stirred for 1.5 hours to give rise to a reaction. After the completion of the reaction, an aqueous ammonium chloride solution was added and extraction with ether was conducted. The resulting organic layer was washed with an aqueous sodium chloride solution and then dried over anhydrous magnesium sulfate. The resulting solution was subjected to reduced pressure distillation to remove the solvent contained therein. The residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate mixed solvent) to obtain 3.82 g (yield: 81.6%) of 4-ethoxy-6-trifluoromethylpyrimidine-5-carboaldehyde.
Name
5-bromo-4-ethoxy-6-trifluoromethylpyrimidine
Quantity
5.76 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:12][CH2:13][CH3:14])=[N:4][CH:5]=[N:6][C:7]=1[C:8]([F:11])([F:10])[F:9].C([Li])CCC.[CH:20](OC)=[O:21].[Cl-].[NH4+]>O1CCCC1.CCCCCC>[CH2:13]([O:12][C:3]1[C:2]([CH:20]=[O:21])=[C:7]([C:8]([F:11])([F:10])[F:9])[N:6]=[CH:5][N:4]=1)[CH3:14] |f:3.4|

Inputs

Step One
Name
5-bromo-4-ethoxy-6-trifluoromethylpyrimidine
Quantity
5.76 g
Type
reactant
Smiles
BrC=1C(=NC=NC1C(F)(F)F)OCC
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
2.7 g
Type
reactant
Smiles
C(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to give rise
CUSTOM
Type
CUSTOM
Details
to a reaction
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
EXTRACTION
Type
EXTRACTION
Details
extraction with ether
WASH
Type
WASH
Details
The resulting organic layer was washed with an aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was subjected to reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluting solvent: hexane/ethyl acetate mixed solvent)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
C(C)OC1=NC=NC(=C1C=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.82 g
YIELD: PERCENTYIELD 81.6%
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.